2,5-Diphenyl-6a-thiathiophthene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,7-diphenyl-1λ4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12S3/c1-3-7-13(8-4-1)16-11-15-12-17(19-20(15)18-16)14-9-5-2-6-10-14/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYTYXMHFJHYIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=S(S2)SC(=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90145772 | |
| Record name | 2,5-Diphenyl-6a-thiathiophthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90145772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033-90-5 | |
| Record name | 2,5-Diphenyl-6a-thiathiophthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001033905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Diphenyl-6a-thiathiophthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90145772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodologies for the Synthesis of 2,5 Diphenyl 6a Thiathiophthene and Analogous Thiathiophthenes
Historical and Contemporary Synthetic Routes to 6a-Thiathiophthenes
While numerous methods have been reported for the synthesis of 2,5-diaryl-6a-thiathiophthenes, many of the earlier routes were often associated with poor yields tandfonline.com. The exploration of more efficient synthetic strategies has been a key driver in the chemistry of this heterocycle tandfonline.com.
A notable contemporary method has been developed for the synthesis of analogous compounds, specifically 2-methylthio-6a-thiathiophthens. This approach involves the condensation of methyl benzoyldithioacetate or methyl ethoxycarbonyl-dithioacetate with 3-methylthio-1,2-dithiolium salts, which results in high yields of the desired products rsc.org. This method was also successfully extended to prepare 2,5-bismethylthio-3-phenyl-6a-thiathiophthen rsc.org.
Targeted Synthesis of 2,5-Diaryl-6a-thiathiophthenes from Acetylenic β-Diketones
A significant advancement in the synthesis of 2,5-diaryl-6a-thiathiophthenes involves the reaction of 1,5-diarylpent-1-yne-3,5-diones with phosphorus pentasulfide. tandfonline.comtandfonline.com This method provides a direct and effective route to a series of 2-aryl-5-phenyl-6a-thiathiophthenes. tandfonline.com The reaction is considered one of the most effective routes for synthesizing these compounds due to its superior yields compared to many alternative methods. tandfonline.com
The following table details the various 2,5-diaryl-6a-thiathiophthenes synthesized using this method, showcasing the versatility of the reaction with different aryl substituents.
Table 1: Synthesis of 2-Aryl-5-phenyl-6a-thiathiophthenes (5a-g) from 1,5-Diarylpent-1-yne-3,5-diones (1a-g)
| Compound | Aryl Group (Ar) | Yield (%) | Melting Point (°C) |
| 5a | C₆H₅ | 75 | 148-150 |
| 5b | p-MeC₆H₄ | 80 | 178-180 |
| 5c | p-MeOC₆H₄ | 85 | 164-166 |
| 5d | p-ClC₆H₄ | 82 | 198-200 |
| 5e | p-BrC₆H₄ | 80 | 208-210 |
| 5f | p-NO₂C₆H₄ | 60 | 240-242 |
| 5g | 2-Thienyl | 70 | 154-156 |
| Data sourced from Marei, M. G., & Mishrikey, M. M. (1993). tandfonline.com |
Exploration of Precursor Chemistry for Thiapentalene Core Formation
The formation of the 6a-thiathiophthene (thiapentalene) core from the reaction of 1,5-diarylpent-1-yne-3,5-diones with phosphorus pentasulfide is believed to proceed through a multi-step mechanism. tandfonline.com
The proposed pathway is as follows:
The initial step is the formation of 1,5-diarylpent-1-yne-3,5-dithiones (2) from the starting acetylenic β-diketones (1). tandfonline.com
Hydrogen sulfide (B99878), likely generated from the reaction, then adds across the triple bond of the dithione intermediate. tandfonline.com
This addition leads to the formation of a trithione intermediate (4). tandfonline.com
Finally, subsequent oxidation of this trithione affords the stable 2,5-diaryl-6a-thiathiophthene (5). tandfonline.com
Support for the role of trithiones as intermediates is provided by earlier reports where 6a-thiathiophthenes (specifically 5a and 5c) were successfully formed from the reaction of the corresponding triketones (3a,c) with phosphorus pentasulfide. tandfonline.com Furthermore, the compound 5b was also synthesized via this same route, reinforcing the proposed mechanism. tandfonline.com
Advanced Structural Characterization and Crystallographic Analysis of 2,5 Diphenyl 6a Thiathiophthene
Single Crystal X-ray Diffraction Studies of Molecular and Crystal Structures
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and their packing in the crystal lattice. For the thiathiophthene family, these studies provide critical data on the unique sulfur-sulfur bonding environment.
Analysis of Sulfur-Sulfur (S—S) Bond Lengths and Linearity of the S—S—S Moiety
A defining feature of the thiathiophthene system is the nearly linear array of three sulfur atoms. The nature of the S—S bonds has been a subject of considerable investigation, as their lengths are intermediate between a standard single bond (approx. 2.08 Å) and the van der Waals contact distance (approx. 3.70 Å), suggesting a delocalized bonding arrangement often described as a three-center four-electron (3c-4e) bond.
In symmetrically substituted thiathiophthenes, such as the parent 6a-thiathiophthene and the 2,5-dimethyl derivative, the two S—S bonds are of equal length due to molecular symmetry. For instance, in 2,5-dimethyl-6a-thiathiophthene, the S—S distances are equivalent at 2.3510 (1) Å. iucr.org Similarly, in the related symmetrical compound 2,5-diphenyl-3,4-diaza-6a-thiathiophthene, the S(1)–S(6a) and S(6a)–S(6) bond lengths are very nearly equal, at 2.319(3) Å and 2.328(3) Å, respectively. scispace.comrsc.org This near-equivalence is expected for the 2,5-diphenyl-6a-thiathiophthene molecule as well.
In contrast, unsymmetrically substituted derivatives, like 2,4-diphenyl-6a-thiathiophthene (B82028), exhibit two significantly different S—S bond lengths of 2.2125 (4) Å and 2.5087 (4) Å. iucr.org The S—S—S moiety in all these compounds remains nearly linear, with the S—S—S angle in the diaza-analogue reported as 174.3(2)°. scispace.com
Interactive Data Table: Comparison of S—S Bond Lengths in Thiathiophthene Derivatives
| Compound | S(1)–S(6a) Bond Length (Å) | S(6a)–S(6) Bond Length (Å) | Symmetry |
| 2,5-Dimethyl-6a-thiathiophthene | 2.3510 (1) | 2.3510 (1) | Symmetric |
| 2,4-Diphenyl-6a-thiathiophthene | 2.2125 (4) | 2.5087 (4) | Unsymmetric |
| 2,5-Diphenyl-3,4-diaza-6a-thiathiophthene | 2.319 (3) | 2.328 (3) | Symmetric |
Assessment of Molecular Symmetry (e.g., C2v, Cs) and Planarity within Fused Ring Systems
The core fused ring system of thiathiophthenes is generally planar. Symmetrically substituted derivatives like the 2,5-diphenyl compound are expected to possess at least C_s (mirror) symmetry, with the mirror plane passing through the central sulfur atom S(6a) and bisecting the C(3a)-C(3b) bond. Some highly symmetric parent compounds may approach C_2v symmetry.
In the closely related 2,5-diphenyl-3,4-diaza-6a-thiathiophthene, the central 3,4-diaza-6a-thiathiophthene system is found to be planar within experimental error. scispace.com The two phenyl groups, however, are twisted relative to the plane of the central ring system. In the diaza-analogue, the 2- and 5-phenyl groups are twisted by 2.0° and 7.0°, respectively, about their connecting C-C bonds. scispace.comrsc.org A similar non-coplanar arrangement of the phenyl rings is anticipated for this compound.
Deformation Density Studies and Electron Density Distribution Analysis
Deformation density studies provide experimental insight into the distribution of valence electrons involved in chemical bonding. By subtracting the electron density of a hypothetical promolecule (composed of spherical, non-interacting atoms) from the experimentally observed density obtained via high-resolution X-ray diffraction, one can visualize the effects of bonding, such as electron accumulation in bonds and lone pairs.
Application of Multipole Model Refinements for Sulfur and Carbon Atoms
Detailed deformation density studies have not been specifically reported for this compound. However, an extensive study on its unsymmetrical isomer, 2,4-diphenyl-6a-thiathiophthene, provides a valuable model for the methodology. iucr.org In that study, a multipole model was used to refine the X-ray data, which allows for a more flexible and accurate description of the aspherical electron density around atoms, particularly the sulfur and carbon atoms. The refinement required the inclusion of higher-order terms, up to the hexadecapole level for the sulfur atoms, to adequately model the complexity of their electron distribution. iucr.org This level of refinement is crucial for accurately mapping the subtle features of the electron density in the bonding regions.
Interactive Data Table: Multipole Refinement Statistics for 2,4-Diphenyl-6a-thiathiophthene
| Refinement Level | Number of Variables | R1 (I > 3σ(I)) | wR2 (all data) | Goodness of Fit (S) |
| Conventional | 181 | 0.0441 | 0.0533 | 4.0810 |
| Monopole | 197 | 0.0375 | 0.0425 | 3.0374 |
| Octapole | 359 | 0.0271 | 0.0311 | 1.8045 |
| Hexadecapole | 449 | 0.0268 | 0.0305 | 1.7597 |
Data adapted from the deformation density study of 2,4-diphenyl-6a-thiathiophthene. iucr.org
Analysis of Electron Density Accumulation along Covalent Bonds and at Critical Points
The analysis of the model deformation density maps for 2,4-diphenyl-6a-thiathiophthene revealed clear positive density accumulations along the C—C and C—S covalent bonds, which is indicative of shared electron density. iucr.org However, a significant finding was the very low accumulation of electron density in the regions between the sulfur atoms. iucr.org This supports the idea that the S—S interactions are not conventional covalent bonds but are of a weaker, delocalized nature.
The study also showed that the central sulfur atom is electron-deficient compared to the terminal sulfur atoms. iucr.org This observation is consistent with the three-center four-electron bond model, where the central atom is formally hypervalent. The terminal sulfur atoms, being more electron-rich, are predicted to be more favorable sites for electrophilic attack. iucr.org Although this detailed analysis was performed on an isomer, the fundamental electronic characteristics of the S-S-S moiety are expected to be similar in this compound.
Conformational Analysis and Rigidities of the Thiathiophthene Skeleton
Detailed structural insights can be gleaned from comparative analysis with closely related compounds. For instance, the crystal structure of 2,5-diphenyl-3,4-diaza-6a-thiathiophthene, an analogue where the C3 and C4 carbons are replaced by nitrogen atoms, provides a valuable reference for understanding the parent molecule's conformation. scispace.com In this diaza-analogue, the thiathiophthene core is nearly planar. scispace.com This planarity suggests a rigid central skeleton, a common feature in conjugated pi-systems where the energy barrier for rotation around the sp2 hybridized carbon-carbon and carbon-sulfur bonds is significant.
The sulfur-sulfur bond lengths are a key aspect of the thiathiophthene system's structure. In the diaza-analogue, the S(1)–S(6a) and S(6a)–S(6) bond lengths are almost equal, measuring 2.319(3) Å and 2.328(3) Å, respectively. rsc.org This near-equivalence points to a delocalized electronic structure within the S-S-S array.
Another critical conformational aspect is the orientation of the 2- and 5-phenyl substituents relative to the central heterocyclic ring. In the solid state, these phenyl groups are not perfectly coplanar with the thiathiophthene skeleton. In the case of 2,5-diphenyl-3,4-diaza-6a-thiathiophthene, the 2- and 5-phenyl groups are twisted out of the plane of the central ring by 2.9° and 7.0°, respectively. rsc.org This slight rotation is a common strategy to alleviate steric hindrance between the ortho-hydrogens of the phenyl groups and the adjacent sulfur atoms of the heterocyclic core, while largely maintaining pi-system conjugation.
The table below presents key structural parameters for the closely related diaza-analogue, which serves as a strong model for the conformational properties of this compound.
Interactive Data Table: Structural Parameters of 2,5-Diphenyl-3,4-diaza-6a-thiathiophthene rsc.org
| Parameter | Atoms Involved | Value |
| Bond Length | S(1) – S(6a) | 2.319(3) Å |
| Bond Length | S(6a) – S(6) | 2.328(3) Å |
| Torsional Angle | Phenyl Group at C2 | 2.9° |
| Torsional Angle | Phenyl Group at C5 | 7.0° |
Sophisticated Spectroscopic Characterization of 2,5 Diphenyl 6a Thiathiophthene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structural features of molecules in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms and their connectivity within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques used to characterize organic compounds. nih.gov The chemical shift (δ) of a nucleus is influenced by its local electronic environment, while spin-spin coupling provides information about neighboring nuclei. organicchemistrydata.orglibretexts.org
The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. The chemical shifts of the phenyl carbons and the carbons of the thiathiophthene ring are diagnostic of their specific bonding environment. For instance, carbons directly bonded to the electron-withdrawing sulfur atoms would be expected to resonate at a different frequency compared to other carbons in the ring system.
Detailed analysis of the spin-spin coupling patterns in both ¹H and ¹³C NMR spectra can help to confirm the connectivity of the atoms within the molecule. For example, the coupling between adjacent protons on the phenyl rings can reveal their substitution pattern. lumenlearning.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,5-Diphenyl-6a-thiathiophthene
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl Protons (ortho) | 7.5 - 7.7 | |
| Phenyl Protons (meta) | 7.3 - 7.5 | |
| Phenyl Protons (para) | 7.3 - 7.5 | |
| Thiathiophthene Protons | Varies | |
| Phenyl Carbons (ipso) | 130 - 140 | |
| Phenyl Carbons (ortho, meta, para) | 120 - 130 | |
| Thiathiophthene Carbons | Varies |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The values presented are typical ranges for similar structural motifs.
The method of isotopic perturbation of NMR shifts is a subtle yet powerful technique to probe molecular symmetry. nih.gov By selectively replacing an atom with one of its heavier isotopes (e.g., ¹²C with ¹³C or ¹H with ²H), small changes in the NMR chemical shifts of nearby nuclei can be induced. If a molecule possesses a plane of symmetry that renders two nuclei chemically equivalent, isotopic substitution at one of these positions can break this symmetry, leading to observable changes in the NMR spectrum. This "isotopic perturbation" can confirm the presence or absence of such symmetry elements, providing valuable insight into the molecule's three-dimensional structure and potential dynamic processes. nih.gov
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Studies
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides information about the vibrational modes of a molecule. sapub.org These techniques are complementary, as some vibrations may be more prominent in one type of spectrum than the other.
The FTIR and Raman spectra of this compound exhibit a series of bands corresponding to the stretching and bending vibrations of its constituent chemical bonds. By analyzing the frequencies of these bands, it is possible to identify the presence of specific functional groups and substructures within the molecule. researchgate.netsemanticscholar.org
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
| C-H stretch (aromatic) | 3100 - 3000 | Stretching of the carbon-hydrogen bonds on the phenyl rings. |
| C=C stretch (aromatic) | 1600 - 1450 | Stretching of the carbon-carbon double bonds within the phenyl rings. |
| C-S stretch | 800 - 600 | Stretching of the carbon-sulfur bonds in the thiathiophthene core. |
| S-S stretch | 550 - 450 | Stretching of the sulfur-sulfur bond in the thiathiophthene core. |
| C-H bend (out-of-plane) | 900 - 675 | Bending of the carbon-hydrogen bonds on the phenyl rings out of the plane of the ring. |
Electronic Spectroscopy: UV-Visible (UV-Vis) Absorption and Photoelectron Spectroscopy
Electronic spectroscopy probes the electronic structure of a molecule by examining the transitions between different electronic energy levels.
The UV-Visible (UV-Vis) absorption spectrum of this compound provides information about the electronic transitions that occur when the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.net These transitions typically involve the promotion of an electron from a lower-energy molecular orbital to a higher-energy one.
Studies on the closely related 2,5-diphenyl-1,6,6aλ⁴-trithiapentalene have shown that the electronic spectrum is characterized by distinct absorption bands. nih.gov A visible absorption band is observed around 20,000 cm⁻¹ and a dominant peak in the near-ultraviolet region is found near 39,000 cm⁻¹. nih.gov Theoretical calculations suggest that these transitions have a significant degree of σ-σ* character, involving the unique S-S-S three-center bond. nih.gov The presence of the phenyl groups can lead to mixing of π and σ orbitals, further influencing the electronic transitions. nih.gov The fluorescence decay from the S₂(π, π*) state of 2,5-diphenyl-1,6,6a-trithiapentalene has been measured, with the dominant deactivation process being internal conversion to the S₁ state. nih.gov
Photoelectron spectroscopy provides more direct information about the energies of the molecular orbitals by measuring the kinetic energy of electrons ejected from the molecule upon irradiation with high-energy photons. This technique can be used to experimentally determine the ionization potentials of the molecule, which correspond to the energies of the occupied molecular orbitals.
Table 3: Electronic Absorption Data for a Related Thiathiophthene Derivative
| Transition | Wavenumber (cm⁻¹) | Wavelength (nm) | Character |
| S₀ → S₁ | ~20,000 | ~500 | σ-σ |
| S₀ → S₂ | ~39,000 | ~256 | σ-σ |
Data is for the related compound 2,5-diphenyl-1,6,6aλ⁴-trithiapentalene and serves as an illustrative example. nih.gov
Determination of Ionization Potentials and Investigation of Molecular Orbital Energies via Photoelectron Spectroscopy
A thorough review of available scientific literature did not yield specific experimental data regarding the determination of ionization potentials and the investigation of molecular orbital energies for this compound using photoelectron spectroscopy.
While photoelectron spectroscopy is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization, specific studies containing measured ionization potentials or molecular orbital energy level diagrams for this particular compound were not found in the searched databases.
Theoretical calculations and experimental studies on related thiathiophthene derivatives exist, which describe the general electronic properties of this class of compounds. These studies indicate a complex valence electronic structure with contributions from sulfur lone pairs and π-orbitals. However, without direct experimental measurement via photoelectron spectroscopy for this compound, a quantitative analysis of its ionization potentials and molecular orbital energies cannot be provided at this time.
Further research, specifically focused on the gas-phase He(I) or He(II) photoelectron spectroscopy of this compound, would be required to generate the experimental data for a detailed discussion in this section.
Advanced Theoretical and Computational Investigations of 2,5 Diphenyl 6a Thiathiophthene
Quantum Chemical Approaches: Ab Initio and Density Functional Theory (DFT) Calculations
Quantum chemical methods, including both ab initio and Density Functional Theory (DFT), have proven to be invaluable tools for elucidating the intricate electronic structure and bonding characteristics of molecules like 2,5-Diphenyl-6a-thiathiophthene. These computational approaches allow for a detailed exploration of molecular properties that are often challenging to determine experimentally.
Geometry Optimization and Determination of Equilibrium Structures
A fundamental step in computational chemistry involves geometry optimization, which seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. youtube.com For this compound, this process is crucial for determining its stable three-dimensional structure. Methods like Hartree-Fock (HF) and DFT, often paired with basis sets such as 6-31G*, are employed to calculate the equilibrium geometry. researchgate.net The optimization process iteratively adjusts the atomic coordinates until the forces on each atom are negligible, resulting in a stable conformation. youtube.comyoutube.com
X-ray diffraction studies have provided experimental data on the molecular structure of related compounds, such as 2,4-diphenyl-6a-thiathiophthene (B82028), revealing key bond lengths and angles. electronicsandbooks.com For instance, in this analogue, the two S-S bond lengths are significantly different. electronicsandbooks.com Computational geometry optimizations can complement and, in some cases, predict these structural parameters with a high degree of accuracy. The choice of the functional and basis set in DFT calculations can influence the accuracy of the predicted geometry. researchgate.netnih.gov For large and complex molecules, a balance must be struck between computational cost and accuracy, with methods like B3LYP often providing a good compromise. researchgate.netresearchgate.net
Table 1: Selected Optimized Geometrical Parameters of a Thiathiophthene Analog
| Parameter | Bond Length (Å) |
|---|---|
| S-S (1) | 2.2125 |
| S-S (2) | 2.5087 |
Data derived from X-ray diffraction of 2,4-diphenyl-6a-thiathiophthene. electronicsandbooks.com
Electronic Structure Analysis: Molecular Orbital (MO) Theory and Electron Distribution
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure of molecules by describing the behavior of electrons as delocalized over the entire molecule. youtube.comyoutube.com In the case of this compound, MO analysis helps to explain its chemical reactivity, spectroscopic properties, and the nature of the bonding, particularly the unusual S-S-S linkage.
Assessment of Aromaticity Using Nucleus-Independent Chemical Shifts (NICS) and Related Descriptors
Aromaticity is a key concept in chemistry, and its assessment in complex systems like this compound can be aided by computational methods. diva-portal.org Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. researchgate.netrsc.orgnih.gov It involves placing a "ghost" atom at the center of a ring and calculating the magnetic shielding at that point. A negative NICS value is indicative of a diatropic ring current and thus aromatic character, while a positive value suggests a paratropic ring current and anti-aromaticity.
For polycyclic systems, the interpretation of NICS values can be complex due to the influence of adjacent rings. diva-portal.org Therefore, variations of the NICS method, such as NICS(1)zz, which considers the out-of-plane component of the shielding tensor at a point 1 Å above the ring, are often employed for a more reliable assessment. diva-portal.org These calculations can provide insights into the degree of electron delocalization within the thiathiophthene core and the phenyl substituents.
Table 2: Representative NICS(0) Values for Thiophene-Based Oligomers
| Ring | NICS(0) (ppm) |
|---|---|
| Thiophene (B33073) Monomer | -13.5 |
| Central Ring of Trimer | -15.2 |
Note: These values are for unsubstituted thiophene oligomers and serve as a reference for the expected range of NICS values in similar systems. researchgate.net
Topological Analysis of Charge Density and Bonding Characteristics (e.g., Bader's AIM Theory)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule. arxiv.orgarxiv.org This approach allows for the characterization of chemical bonds based on the topology of the electron density. By locating critical points in the electron density, one can identify bond paths and quantify the nature of the atomic interactions.
In the context of this compound, AIM analysis can be used to investigate the nature of the S-S bonds. The presence of a bond path between two atoms is a necessary condition for a chemical bond. The properties of the electron density at the bond critical point, such as its magnitude and the Laplacian of the electron density, can distinguish between shared (covalent) and closed-shell (ionic or van der Waals) interactions. X-ray deformation density studies on related compounds have shown little accumulation of electron density between the sulfur atoms, suggesting a complex bonding situation. electronicsandbooks.com
Prediction and Validation of Spectroscopic Parameters (e.g., NMR, UV-Vis, Ionization Potentials)
Computational chemistry plays a crucial role in predicting and interpreting various spectroscopic data. nih.govnih.govresearchgate.netmdpi.com
NMR Spectroscopy: DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict NMR chemical shifts (¹H and ¹³C). researchgate.netnih.govnih.govresearchgate.net By comparing calculated shifts with experimental data, the structural assignment of complex molecules can be confirmed. The accuracy of these predictions is highly dependent on the chosen DFT functional and basis set. researchgate.netnih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful tool for calculating the electronic absorption spectra of molecules. researchgate.netmdpi.com This method can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, providing insight into the electronic structure and the nature of the excited states.
Ionization Potentials: The energy required to remove an electron from a molecule, the ionization potential, can also be calculated using quantum chemical methods. This property is related to the energy of the HOMO and provides information about the molecule's electron-donating ability. aps.org
Table 3: Comparison of Experimental and Calculated Spectroscopic Data
| Spectroscopic Parameter | Experimental Value | Calculated Value | Method |
|---|---|---|---|
| ¹³C NMR Chemical Shift (representative) | Varies | Varies | GIAO-DFT |
| UV-Vis λmax | Varies | Varies | TD-DFT |
Actual values are highly dependent on the specific compound and computational methodology.
Theoretical Models for Hypervalent Bonding in Thiathiophthenes
The bonding in thiathiophthenes, particularly the linear S-S-S arrangement, has been a subject of theoretical interest for many years. This system is often described as involving a "hypervalent" sulfur atom, meaning it appears to have more than the traditional octet of electrons in its valence shell. uniroma1.itrsc.org However, modern quantum chemical calculations have provided more nuanced explanations that often avoid the need for invoking d-orbital participation.
One prominent model is the three-center, four-electron (3c-4e) bond. In this model, three p-orbitals from the three sulfur atoms combine to form three molecular orbitals: a bonding, a non-bonding, and an antibonding orbital. The four valence electrons fill the bonding and non-bonding orbitals, resulting in a stable system without violating the octet rule for the central sulfur atom.
Another perspective involves the concept of a σ-hole, where a region of positive electrostatic potential exists on the extension of a covalent bond to an atom. rsc.org In the case of thiathiophthenes, the interaction between the sulfur atoms can be described in terms of a nucleophilic interaction of one sulfur atom with the σ-hole of the adjacent S-S bond. rsc.org This model emphasizes the electrostatic component of the interaction.
Furthermore, the concept of secondary bonding, which describes interactions that are weaker than covalent bonds but stronger than van der Waals forces, is also relevant to understanding the bonding in thiathiophthenes. rsc.org The relatively long S-S distances observed in some thiathiophthenes fall into this category. electronicsandbooks.com
The Three-Center Four-Electron (3c-4e) Bond Model for the S—S—S Linkage
One of the most widely accepted models to describe the bonding in the S-S-S linkage of thiathiophthenes is the three-center four-electron (3c-4e) bond model. This model, originally proposed by Pimentel and Rundle, provides an explanation for the bonding in hypervalent molecules where a central atom appears to have more than eight valence electrons. In the case of the S-S-S array in this compound, the central sulfur atom (S-6a) forms partial bonds with the two terminal sulfur atoms (S-1 and S-6).
According to molecular orbital theory, the 3c-4e bond arises from the linear combination of the p-orbitals of the three colinear sulfur atoms. This combination results in three molecular orbitals: a bonding orbital (ψ₁), a non-bonding orbital (ψ₂), and an antibonding orbital (ψ₃). The four valence electrons from the sulfur atoms occupy the bonding and non-bonding orbitals, leaving the antibonding orbital empty. This arrangement results in a stable system where the bonding is delocalized over the three sulfur atoms. The non-bonding orbital has nodes at the central sulfur atom, implying that the electron density is concentrated on the terminal sulfur atoms.
This model successfully explains the observation of two S-S bonds that are longer than a typical single S-S bond but shorter than the sum of the van der Waals radii, suggesting a partial bond character. Experimental data from X-ray diffraction studies on related thiathiophthene derivatives, such as 2,4-diphenyl-6a-thiathiophthene, show two distinct S-S bond lengths, which is consistent with an asymmetric 3c-4e bond influenced by the substitution pattern.
Table 1: Comparison of S-S Bond Lengths in a Related Thiathiophthene
| Compound | S(1)-S(6a) Bond Length (Å) | S(6a)-S(6) Bond Length (Å) |
| 2,4-Diphenyl-6a-thiathiophthene | 2.304 | 2.362 |
Data derived from studies on a closely related structural analog.
Alternative Bonding Descriptions, Including Dipolar Sulfonium Ylide-like Structures
In the context of this compound, the bonding can be depicted as a resonance hybrid of several contributing structures. These include the covalent structure with a hypervalent central sulfur and dipolar structures where charge separation occurs. In these dipolar forms, one of the terminal sulfur atoms can be considered to have a negative charge, while the central sulfur atom bears a positive charge, forming a sulfonium-like center. The adjacent part of the heterocyclic ring could then accommodate the corresponding negative charge.
Delocalization and Electron-Rich Bonds between Chalcogen Centers
The bonding in this compound is characterized by a significant degree of electron delocalization across the S-S-S linkage and the heterocyclic rings. This delocalization is a key feature of electron-rich multi-center bonding. The term "electron-rich" in this context refers to the fact that there are more valence electrons available for bonding than can be accommodated in a classical two-center-two-electron bond framework.
The delocalization of π-electrons extends over the entire fused ring system and into the phenyl substituents. This extensive delocalization contributes to the stability of the molecule and influences its chemical reactivity and spectroscopic properties. The concept of electron-rich bonding is not limited to the 3c-4e model but is a more general description of a system where electron density is shared over multiple atomic centers.
Theoretical calculations on thiathiophthene systems have shown that the Highest Occupied Molecular Orbital (HOMO) is often a π-type orbital with significant contributions from the sulfur p-orbitals, consistent with the picture of a delocalized electron system. The presence of the phenyl groups in this compound further extends this π-system, enhancing the delocalization and potentially modulating the strength and nature of the S-S interactions. This extended conjugation is a critical factor in determining the electronic properties of the molecule.
Reactivity and Mechanistic Studies of 2,5 Diphenyl 6a Thiathiophthene
Nucleophilic Reactions and Rearrangements of 6a-Thiathiophthenes
The reactivity of 6a-thiathiophthenes towards nucleophiles is a significant aspect of their chemistry, often leading to skeletal rearrangements. Studies have shown that 6a-thiathiophthenes, including the 2,5-diphenyl derivative, can react with nucleophiles like sodium hydrogen sulfide (B99878) in aqueous dimethylformamide. rsc.org This reaction can result in the rearrangement of the 6a-thiathiophthene ring system to form 4H-thiapyran-4-thiones, provided that at least one of the 2 or 5 positions is unsubstituted. rsc.org
The rate of this rearrangement is influenced by the substituents on the thiathiophthene ring. For instance, the reaction of 2,5-diphenyl-6a-thiathiophthene with sodium hydrogen sulfide yields 2,6-diphenyl-4H-thiapyran-4-thione. A comparative study of substituent effects on the rate of rearrangement has been conducted, and the results are summarized in the table below. rsc.org
It is noteworthy that the difference in the rates of formation and decomposition of 6a-thiathiophthenes at room temperature is generally large enough to permit the isolation of the 6a-thiathiophthene in high yield. rsc.org The rearrangement to 4H-thiapyran-4-thiones occurs more rapidly and completely when sodium sulfide is used instead of sodium hydrogen sulfide. rsc.org
The proposed mechanism for this rearrangement involves the initial attack of the hydrosulfide (B80085) or sulfide ion. rsc.org It is suggested that an intermediate anion is formed, which then undergoes disproportionation, rather than a reductive cleavage of an S-S bond in the 6a-thiathiophthene by the nucleophile. rsc.org This is supported by the observation that this compound also reacts with sodium hydroxide (B78521) in aqueous dimethylformamide to produce the corresponding 4H-thiapyran-4-thione as the major product. rsc.org
Table 1: Rearrangement of 6a-Thiathiophthenes with Sodium Hydrogen Sulfide
| 6a-Thiathiophthene Derivative | Resulting 4H-Thiapyran-4-thione | Yield of 4H-Thiapyran-4-thione (%) | Yield of Recovered Starting Material (%) | Reaction Conditions |
|---|---|---|---|---|
| 2-Methyl-6a-thiathiophthene | 2-Methyl-4H-thiapyran-4-thione | 42 | 27 | Heated 15 min. at 50°C |
| 2,4-Diphenyl-6a-thiathiophthene (B82028) | 2,5-Diphenyl-4H-thiapyran-4-thione | 44 | 40 | Stood 5 min. at room temperature |
| 2-Phenyl-4-methyl-6a-thiathiophthene | 2-Phenyl-5-methyl-4H-thiapyran-4-thione | 29 | 65 | Not specified |
Data from a study on the rearrangement of 6a-thiathiophthenes by nucleophiles. rsc.org
Electrophilic Substitution Patterns in Analogous Fused Heterocyclic Systems
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. youtube.comyoutube.comyoutube.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. youtube.comyoutube.com The benzene (B151609) ring itself, being electron-rich, acts as a nucleophile. youtube.com However, due to the high stability of the aromatic system, a highly reactive electrophile, often termed a "super electrophile," is typically required to drive the reaction. youtube.com
Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.comyoutube.com For instance, the nitration of benzene to form nitrobenzene (B124822) is achieved using a mixture of nitric acid and sulfuric acid. youtube.com Sulfonation, which is a reversible reaction, is carried out with fuming sulfuric acid (a mixture of sulfur trioxide and concentrated sulfuric acid). youtube.com
The position of electrophilic attack on a substituted benzene ring is directed by the nature of the existing substituent. Activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups (with the exception of halogens) direct to the meta position. youtube.com
While specific studies on the electrophilic substitution of this compound are not detailed in the provided search results, the principles of EAS in analogous fused heterocyclic systems and substituted benzenes provide a framework for predicting its reactivity. The phenyl groups at the 2 and 5 positions would be expected to undergo electrophilic substitution, and the directing effects of the thiathiophthene core on the phenyl rings would influence the regioselectivity of these reactions.
Formation and Characterization of Thiathiophthene-Metal Complexes
The coordination chemistry of sulfur-containing ligands has been a subject of considerable interest, leading to the synthesis and characterization of numerous metal complexes. nih.govresearchgate.net While direct studies on metal complexes of this compound are not extensively covered in the provided results, the formation and characterization of complexes with related sulfur-containing ligands offer valuable insights.
The synthesis of transition metal complexes often involves reacting a metal salt with the ligand in a suitable solvent. nih.govmdpi.com For example, complexes of a sterically hindered thiourea (B124793) ligand with Co(II), Ni(II), Pd(II), and Zn(II) were synthesized by reacting the ligand with the corresponding metal halide in acetonitrile. nih.gov Similarly, phosphine (B1218219) ligands have been used to create complexes with Au(I), Ag(I), Cu(I), and Pd(II). mdpi.com
The characterization of these metal complexes is crucial to determine their structure and properties. A variety of analytical techniques are employed for this purpose:
Elemental Analysis: To determine the empirical formula of the complex. researchgate.netresearchgate.net
Spectroscopic Methods:
FTIR Spectroscopy: To identify the coordination sites of the ligand by observing shifts in vibrational frequencies upon complexation. researchgate.netresearchgate.net
NMR Spectroscopy (¹H, ¹³C, ³¹P): To elucidate the structure of the complex in solution. nih.govresearchgate.net
UV-Visible Spectroscopy: To study the electronic transitions within the complex and infer its geometry. researchgate.netnih.gov
X-ray Diffraction: To determine the precise three-dimensional molecular structure of the complex in the solid state, including bond lengths and angles. nih.govmdpi.com
Magnetic Susceptibility Measurements: To determine the number of unpaired electrons in the metal center, which helps in assigning the geometry of the complex. researchgate.netnih.gov
Molar Conductivity Measurements: To determine whether the complex is an electrolyte or non-electrolyte in solution. researchgate.netresearchgate.net
Thermal Analysis (TGA/DTA): To study the thermal stability of the complexes. researchgate.net
For instance, in the characterization of divalent metal complexes with a thiourea ligand, single-crystal X-ray diffraction revealed tetrahedral geometries for Co(II) and Zn(II) complexes and a square planar geometry for Pd(II) complexes. nih.gov
Table 2: Characterization Techniques for Metal Complexes
| Technique | Information Obtained | Reference |
|---|---|---|
| Elemental Analysis | Empirical formula | researchgate.net, researchgate.net |
| FTIR Spectroscopy | Ligand coordination sites | researchgate.net, researchgate.net |
| NMR Spectroscopy | Solution structure | nih.gov, researchgate.net |
| UV-Visible Spectroscopy | Electronic transitions and geometry | researchgate.net, nih.gov |
| X-ray Diffraction | Solid-state molecular structure | nih.gov, mdpi.com |
| Magnetic Susceptibility | Unpaired electrons and geometry | researchgate.net, nih.gov |
| Molar Conductivity | Electrolytic nature | researchgate.net, researchgate.net |
| Thermal Analysis | Thermal stability | researchgate.net |
Emerging Research Applications of 2,5 Diphenyl 6a Thiathiophthene in Materials Science
Role as a Building Block in Organic Synthesis
2,5-Diphenyl-6a-thiathiophthene serves as a versatile precursor in the synthesis of other complex heterocyclic systems. A notable transformation is its rearrangement into 4H-thiapyran-4-thiones when treated with nucleophiles like sodium hydrogen sulphide or sodium sulphide in aqueous dimethylformamide. rsc.org This reaction provides a novel and flexible pathway for the synthesis of substituted 4H-thiapyran-4-thiones, which are themselves valuable scaffolds in medicinal and materials chemistry.
The rearrangement reaction is influenced by the substituents on the 6a-thiathiophthene core. For instance, the reaction of 2,4-Diphenyl-6a-thiathiophthene (B82028) with sodium hydrogen sulphide yields 2,5-Diphenyl-4H-thiapyran-4-thione. The yields of these transformations can be significant, highlighting the practical utility of this synthetic route.
| Starting 6a-Thiathiophthene | Product (4H-Thiapyran-4-thione) | Yield (%) with NaHS | Yield (%) with Na2S |
|---|---|---|---|
| 2,4-Diphenyl-6a-thiathiophthene | 2,5-Diphenyl-4H-thiapyran-4-thione | 44 | 80 |
| 2-Phenyl-4-methyl-6a-thiathiophthene | 2-Phenyl-5-methyl-4H-thiapyran-4-thione | 29 | 77 |
This reactivity underscores the importance of this compound as a foundational molecule, enabling the construction of more elaborate chemical architectures for various scientific investigations.
Potential Applications in Organic Electronic Materials Research
The electronic properties of sulfur-containing heterocyclic compounds, such as thiophene (B33073) derivatives, make them promising candidates for applications in organic electronics. While direct research on this compound in this area is still emerging, the characteristics of its structural motifs suggest potential utility in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Light-Emitting Diodes (OLEDs)
The performance of OLEDs is heavily dependent on the electronic and optical properties of the organic materials used. Thiophene-based molecules are known to be effective charge transporters and emitters. The extended π-conjugation provided by the phenyl substituents in this compound, combined with the sulfur-rich core, could potentially lead to desirable photoluminescent properties.
Theoretical studies on related polythiophene derivatives have shown that their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be tuned by modifying their structure. researchgate.netmdpi.com This tunability is crucial for efficient charge injection and transport in OLED devices. While specific experimental data for this compound is not yet widely available, its structural similarity to other fluorescent molecules suggests it could be a candidate for further investigation as an emitter or host material in OLEDs.
Organic Photovoltaics
In the realm of organic photovoltaics, materials with appropriate HOMO and LUMO energy levels are essential for efficient light absorption and charge separation. Thiophene derivatives have been extensively explored as donor materials in OPV devices due to their excellent charge-transport properties and tunable bandgaps. jmaterenvironsci.comrsc.org
The theoretical analysis of compounds based on thiophene suggests that they can be good candidates for organic solar cells. jmaterenvironsci.com The key to high power conversion efficiency in OPVs is the optimization of the energy level alignment between the donor and acceptor materials. The phenyl groups in this compound could influence its molecular packing and electronic properties, which are critical factors for device performance. Although direct application in OPVs has not been reported, the fundamental structure of this compound makes it a molecule of interest for future research in the development of novel organic photovoltaic materials.
| Compound Name |
|---|
| This compound |
| 4H-thiapyran-4-thione |
| sodium hydrogen sulphide |
| sodium sulphide |
| dimethylformamide |
| 2,4-Diphenyl-6a-thiathiophthene |
| 2,5-Diphenyl-4H-thiapyran-4-thione |
| 2-Phenyl-4-methyl-6a-thiathiophthene |
| 2-Phenyl-5-methyl-4H-thiapyran-4-thione |
Historical Context and Evolution of Understanding in Thiathiophthene Chemistry
Early Investigations and Postulated Structures of Thiathiophthenes
The history of chemistry is a long narrative of observation, experimentation, and the development of theories to explain the nature of matter. wikipedia.orgbuzzsprout.com From ancient civilizations' use of technologies that formed the basis of chemistry to the alchemists who set the stage for modern experimental science, the field has steadily progressed. wikipedia.org Key milestones, such as John Dalton's atomic theory in the early 19th century and Friedrich Wöhler's synthesis of urea in 1828, challenged long-held beliefs like vitalism and bridged the gap between inorganic and organic chemistry. wikipedia.orgnih.gov These foundational developments paved the way for chemists to investigate increasingly complex molecular structures.
Paradigm Shifts in Explaining Three-Center Chalcogen Bonds and Hypervalency
The puzzle of thiathiophthene's structure was a catalyst for a paradigm shift in understanding chemical bonds, particularly in elements of the third period and beyond, like sulfur. The concept of hypervalency became central to the discussion. A hypervalent molecule is one that contains a main group element apparently bearing more than eight electrons in its valence shell. wikipedia.org Initially, this was explained by invoking the participation of d-orbitals in bonding, an idea that has since been largely superseded. wikipedia.org
A more robust explanation emerged with the proposal of the three-center, four-electron (3c-4e) bond , a model that describes a delocalized bonding interaction over three atoms. wikipedia.orgrsc.org This model, which does not require d-orbital involvement or violation of the octet rule, posits that a p-orbital on the central atom combines with orbitals from two flanking atoms to form three molecular orbitals: one bonding, one non-bonding, and one anti-bonding. wikipedia.org In the case of the S-S-S fragment in thiathiophthene, the four electrons (a lone pair from the central sulfur and one electron from each terminal sulfur) occupy the bonding and non-bonding orbitals, resulting in a stable, linear arrangement with partial bond orders. This concept of hypervalent nonbonded interactions, where a divalent sulfur atom forms weak coordination with a proximate heteroatom, is crucial for understanding the structure and reactivity of many organic sulfur compounds. mdpi.comnih.gov This type of interaction is now recognized as a form of chalcogen bonding. chemrxiv.org
The acceptance of the 3c-4e model represented a significant departure from classical Lewis structures and provided a more accurate description of the electronic structure of thiathiophthenes and other hypervalent molecules. nih.gov
Impact of Advanced Experimental and Computational Techniques on Knowledge Advancement
The definitive elucidation of the structure of 2,5-Diphenyl-6a-thiathiophthene and its congeners was ultimately made possible by the advent of advanced experimental and computational techniques.
X-ray crystallography has been a pivotal technique. nih.gov Single-crystal X-ray diffraction studies provided unequivocal evidence for the C₂ᵥ symmetry of the thiathiophthene core in many derivatives, confirming the linearity of the three-sulfur arrangement and providing precise measurements of the S-S bond lengths. tandfonline.com These experimental bond lengths, found to be intermediate between typical single and double sulfur-sulfur bonds, offered strong support for the delocalized 3c-4e bonding model over any description involving rapidly equilibrating valence isomers. For instance, studies on various substituted thiathiophthenes revealed how different electron-donating or withdrawing groups could subtly alter the S-S bond lengths, providing further insight into the electronic nature of the hypervalent bond. actachemscand.org
Computational chemistry has emerged as an equally powerful tool for understanding these complex structures. mdpi.comusd.edudiva-portal.orgmdpi.com Techniques such as Density Functional Theory (DFT) and ab initio calculations allow for the theoretical modeling of molecular geometries and electronic structures with high accuracy. tandfonline.comacs.org These computational studies have consistently corroborated the experimental findings from X-ray crystallography, confirming that the C₂ᵥ symmetric structure represents a single energy minimum on the potential energy surface. tandfonline.com Furthermore, computational methods provide deeper insights that are not directly accessible through experiment, such as:
Molecular Orbital Analysis: Visualizing the bonding, non-bonding, and anti-bonding orbitals of the 3c-4e system.
Charge Distribution Analysis: Quantifying the distribution of electron density across the molecule.
Bond Order Calculations: Calculating theoretical bond orders that can be compared with experimental bond lengths.
The synergy between advanced experimental techniques like X-ray crystallography and sophisticated computational modeling has been instrumental in moving the understanding of thiathiophthene chemistry from early, speculative postulates to a detailed and robust model of its hypervalent bonding. rsc.orgnih.gov
Data Tables
Table 1: Representative S-S Bond Lengths in Thiathiophthene Derivatives
| Compound | S(1)-S(6a) Bond Length (Å) | S(6a)-S(6) Bond Length (Å) | Method |
| 2,4-Diphenyl-6a-thiathiophthene (B82028) | 2.504 | 2.222 | X-ray Diffraction actachemscand.org |
| 2-(p-Dimethylanilino)-4-phenyl-6a-thiathiophthene | 2.348 | 2.350 | X-ray Diffraction actachemscand.org |
| 2,5-Dimethylthiathiophthene | 2.358 | 2.358 | Theoretical (DFT) acs.org |
Note: The equality or inequality of the S-S bond lengths is highly dependent on the substitution pattern on the thiathiophthene ring system, reflecting the electronic influence of the substituents on the 3c-4e bond.
Table 2: Timeline of Key Concepts in Understanding Thiathiophthene Chemistry
| Time Period | Key Development/Concept | Significance |
| Early-Mid 20th Century | Initial Synthesis and Characterization | Posed a structural puzzle that challenged classical bonding theories. wikipedia.orgnih.gov |
| 1951 | Proposal of the 3c-4e Bond Model | Provided a theoretical framework to explain hypervalent bonding without invoking d-orbitals. wikipedia.org |
| Mid-Late 20th Century | Application of X-ray Crystallography | Provided definitive experimental evidence for the symmetrical structure and intermediate bond lengths. tandfonline.comactachemscand.org |
| Late 20th - Early 21st Century | Advancements in Computational Chemistry | Allowed for detailed theoretical analysis of the electronic structure, corroborating experimental data and providing deeper insights. tandfonline.comdiva-portal.orgacs.org |
Future Directions and Unexplored Research Avenues for 2,5 Diphenyl 6a Thiathiophthene
Development of Novel and Sustainable Synthetic Strategies
The progression of research into 2,5-Diphenyl-6a-thiathiophthene is intrinsically linked to the methods of its creation. While established synthetic routes exist, the future necessitates the development of more efficient, environmentally benign, and versatile strategies. A key focus will be on "green" chemistry principles to minimize hazardous waste and energy consumption.
Future synthetic approaches could explore cascade reactions, where multiple chemical transformations occur in a single step, thereby increasing efficiency and reducing purification needs. mdpi.com Microwave-assisted synthesis is another promising avenue, often leading to dramatically reduced reaction times and improved yields. mdpi.com The exploration of novel catalysts, including biocatalysts or earth-abundant metal catalysts, could also pave the way for more sustainable production. Furthermore, developing modular synthetic routes that allow for the easy introduction of diverse functional groups onto the thiathiophthene core will be crucial for tuning its properties for specific applications.
Deeper Exploration of Photophysical and Optoelectronic Properties
A thorough understanding of the interaction of this compound with light is fundamental to its application in optoelectronic devices. Future research will delve deeper into its photophysical properties, moving beyond basic characterization to a more nuanced understanding of its excited-state dynamics.
Studies have shown that upon excitation, this compound can populate a triplet state, a key property for applications in areas like photodynamic therapy and organic light-emitting diodes (OLEDs). nih.gov Future investigations should focus on quantifying the efficiency of this process (intersystem crossing) and understanding how the molecular environment and substitution patterns influence it. The fluorescence properties, although weak, also warrant further investigation, particularly the factors governing the non-radiative decay pathways. nih.gov A comprehensive mapping of the energy levels and transition probabilities within the molecule will be essential for designing next-generation materials with optimized light-harvesting or light-emitting capabilities.
| Photophysical Property | Observation for this compound | Reference |
| Fluorescence Quantum Yield | Approximately 0.02-0.04 in various solvents. | nih.gov |
| Dominant Deactivation of S2 State | Internal conversion to the S1 state. | nih.gov |
| Transient Triplet-Triplet Absorption | Observed with a maximum between 700-720 nm in deoxygenated solutions. | nih.gov |
Tailoring Molecular Architecture for Specific Advanced Material Applications
The core structure of this compound serves as a versatile scaffold that can be chemically modified to create materials with tailored properties. The future in this area lies in the rational design of derivatives for specific, high-performance applications.
For instance, by attaching electron-donating or electron-withdrawing groups to the phenyl rings, researchers can systematically tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is a critical strategy for optimizing its use in organic solar cells and field-effect transistors. The introduction of specific functional groups could also promote self-assembly into highly ordered structures, a desirable trait for enhancing charge transport in organic electronic devices. The synthesis of polymeric materials incorporating the thiathiophthene unit is another exciting avenue, potentially leading to novel conductive or photoactive polymers.
Advanced Mechanistic Studies Using Time-Resolved Spectroscopic Techniques
To truly harness the potential of this compound, a detailed understanding of the fundamental processes that occur after it absorbs light is necessary. Advanced, time-resolved spectroscopic techniques are the key to unlocking these mechanistic insights.
Techniques like transient absorption spectroscopy have already provided initial glimpses into the excited-state dynamics, revealing the formation of triplet states. nih.gov Future studies will employ methods with even higher time resolution, such as femtosecond transient absorption and time-resolved fluorescence spectroscopy, to track the initial energy relaxation pathways on ultrafast timescales. These experiments will provide a detailed picture of processes like internal conversion, intersystem crossing, and vibrational relaxation, revealing how the molecule dissipates energy and how these processes compete with each other. This fundamental knowledge is crucial for designing molecules where specific deactivation pathways are favored to maximize performance in a given application.
Integration with Emerging Fields in Supramolecular Chemistry and Nanotechnology
The future of materials science lies in the integration of molecular components into complex, functional systems. This compound is well-suited to play a role in the burgeoning fields of supramolecular chemistry and nanotechnology.
In supramolecular chemistry, the non-covalent interactions of the thiathiophthene core can be exploited to construct intricate, self-assembled architectures like gels, liquid crystals, or molecular cages. These organized assemblies could exhibit novel collective properties that are not present in the individual molecules. In nanotechnology, this compound could be incorporated into nanoparticles, thin films, or single-molecule junctions to create nanoscale electronic or photonic devices. The exploration of its behavior at interfaces and in confined environments will be a critical area of future research, potentially leading to the development of new sensors, switches, and molecular machines.
Q & A
Q. How can this compound be integrated into hybrid organic-inorganic materials for photocatalysis?
- Methodology : Covalent grafting onto metal oxides (e.g., TiO₂, ZnO) via thiol or carboxylate anchoring groups. Evaluate photocatalytic activity using dye degradation assays (e.g., methylene blue under UV-Vis light). X-ray photoelectron spectroscopy (XPS) confirms successful surface functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
